3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of fused triazoles These compounds are characterized by a triazole ring fused to a pyridine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylphenylhydrazine with 2-cyanopyridine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The binding of the compound to these targets can disrupt normal cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-b]pyridine: Similar structure but lacks the 2,6-dimethylphenyl group.
1,2,3-Triazolo[4,5-c]pyridine: Another fused triazole-pyridine compound with different ring fusion.
1,2,3-Triazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
Properties
CAS No. |
62052-10-2 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4/c1-9-5-3-6-10(2)12(9)17-13-11(15-16-17)7-4-8-14-13/h3-8H,1-2H3 |
InChI Key |
DCTCZZOIEGEKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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